![molecular formula C17H17NO2 B12597908 1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one CAS No. 647826-93-5](/img/structure/B12597908.png)
1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one
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Overview
Description
1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery . The presence of both benzyl and phenyl groups in its structure enhances its potential for various applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with phenylacetic acid derivatives, followed by cyclization to form the pyrrolidinone ring . Industrial production methods may employ microwave-assisted organic synthesis (MAOS) to increase efficiency and support green chemistry principles .
Chemical Reactions Analysis
1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, docking analyses suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s effects are mediated through pathways involving these molecular targets, leading to the desired biological outcomes.
Comparison with Similar Compounds
1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: A simpler structure with similar biological activities but lacking the benzyl and phenyl groups.
Pyrrolidin-2,5-diones: These compounds have additional functional groups that may enhance their biological activity.
Prolinol: A derivative with a hydroxyl group, used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industry.
Biological Activity
1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one, a compound belonging to the pyrrolidinone class, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C18H19NO2
Molecular Weight: 281.35 g/mol
CAS Number: 647826-93-5
The structure of this compound features a pyrrolidinone ring substituted with a benzyl and a phenyl group, which contributes to its biological activity.
Biological Activities
This compound exhibits several notable biological activities:
- CNS Stimulation : Similar compounds have demonstrated central nervous system (CNS) stimulant effects, which may be attributed to their interaction with neurotransmitter systems.
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : It has shown potential as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in various physiological processes including pain modulation and inflammation .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Protein Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways involved in cell growth and survival .
- Interaction with Cannabinoid Receptors : It has been suggested that similar compounds can modulate cannabinoid receptor activity, influencing neuroplasticity and neuroprotection .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study evaluating the antitumor properties of this compound revealed that treatment led to significant reductions in tumor size in murine models. The compound induced apoptosis in cancer cells by activating caspase pathways, highlighting its potential as a therapeutic agent against malignancies.
Case Study: CNS Effects
In behavioral assays, administration of the compound resulted in increased activity levels in rodent models, suggesting stimulant properties. This effect was associated with alterations in dopamine and serotonin levels, indicating potential applications in treating disorders like ADHD or depression.
Properties
CAS No. |
647826-93-5 |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-benzyl-5-hydroxy-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C17H17NO2/c19-16-11-12-17(20,15-9-5-2-6-10-15)18(16)13-14-7-3-1-4-8-14/h1-10,20H,11-13H2 |
InChI Key |
WSEIZXJSAMTFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1=O)CC2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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